6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride
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Overview
Description
6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method starts with the commercially available cyclobutanone. The key steps include:
Wittig Reaction: This reaction converts cyclobutanone to an alkene.
Cycloaddition: The alkene undergoes a [2+2] cycloaddition with an isocyanate to form a spirocyclic β-lactam.
Reduction: The β-lactam ring is then reduced to yield the desired azaspiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.
Scientific Research Applications
6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a bioisostere in the design of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an alternative to piperidine-based drugs.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This interaction often involves binding to receptors or enzymes, thereby modulating their activity and leading to a therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
6,6-Difluoro-2-azaspiro[3.3]heptane: A closely related compound with a different substitution pattern.
Uniqueness
6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
2913266-99-4 |
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Molecular Formula |
C6H10ClF2N |
Molecular Weight |
169.60 g/mol |
IUPAC Name |
6,6-difluoro-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)3-5(4-6)1-2-9-5;/h9H,1-4H2;1H |
InChI Key |
VUZVYRLEKDSEAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CC(C2)(F)F.Cl |
Origin of Product |
United States |
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